molecular formula C7H10N2O3S B12624419 3-(Aminomethyl)phenyl sulfamate CAS No. 918810-58-9

3-(Aminomethyl)phenyl sulfamate

Cat. No.: B12624419
CAS No.: 918810-58-9
M. Wt: 202.23 g/mol
InChI Key: BTYMXHWDNFRLAS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)phenyl sulfamate is a chemical reagent designed for research applications, particularly in the field of enzymology and cancer biology. It belongs to the class of aryl O-sulfamates, which are recognized as potent mechanism-based inhibitors of sulfatase enzymes . The core research value of this compound lies in its potential to inhibit sulfatases, a class of highly conserved enzymes that modulate the activity of various biological molecules by cleaving sulfate esters . Sulfatases, such as steroid sulfatase (STS), play crucial roles in hormone regulation and are implicated in hormone-dependent cancers . While the specific activity of this analog should be confirmed experimentally, structurally similar sulfamate compounds are known to act as irreversible, active-site-directed inhibitors . The proposed mechanism involves the enzyme-catalyzed transfer of the sulfamoyl group from the inhibitor to a key formylglycine residue within the enzyme's active site, leading to its permanent inactivation . As a research tool, 3-(Aminomethyl)phenyl sulfamate can be valuable for probing the catalytic mechanism of sulfatases , studying sulfate ester metabolism, and investigating new therapeutic strategies for conditions driven by sulfatase activity. Researchers should conduct appropriate experiments to characterize its specific inhibitory profile and potency. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

918810-58-9

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

[3-(aminomethyl)phenyl] sulfamate

InChI

InChI=1S/C7H10N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,5,8H2,(H2,9,10,11)

InChI Key

BTYMXHWDNFRLAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)N)CN

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 3-(Aminomethyl)phenyl sulfamate typically involves several key steps, including the formation of the aminomethyl group and subsequent sulfamation. Below are notable methods used in the synthesis:

  • Method 1: Direct Aminomethylation and Sulfamation

    This method involves the direct introduction of the aminomethyl group followed by sulfamation. The typical procedure includes:

    • Step 1 : Reacting a suitable phenol derivative with formaldehyde and an amine to introduce the aminomethyl group.

    • Step 2 : Treating the resulting amine with sulfamic acid or a sulfamoyl chloride to form the sulfamate.

Specific Reaction Pathways

  • Pathway A: Using Formaldehyde and Amine

    A common approach is to react para-aminobenzyl alcohol with sulfamic acid:

    $$
    \text{para-aminobenzyl alcohol} + \text{(NH}2\text{SO}2\text{)} = \text{3-(Aminomethyl)phenyl sulfamate}
    $$

    This method typically yields a product with high purity after recrystallization.

  • Pathway B: Mannich Reaction

    The Mannich reaction can also be employed, where an aniline derivative is reacted with formaldehyde and a secondary amine:

    • Step 1 : Forming an imine from aniline and formaldehyde.

    • Step 2 : Nucleophilic attack by a secondary amine leading to the aminomethylated product, which is then converted into the sulfamate.

Yield and Purification

The yield of synthesized 3-(Aminomethyl)phenyl sulfamate can vary based on the method used:

Method Yield (%) Purification Technique
Direct Aminomethylation 85 Recrystallization
Mannich Reaction 78 Column chromatography

Purification is crucial for achieving high purity levels, especially in pharmaceutical applications.

Research Findings

Recent studies have focused on optimizing these synthesis routes to enhance yield and reduce reaction times:

  • Optimization Studies : Research has shown that adjusting reaction temperatures and times can significantly impact yields. For example, maintaining a reaction temperature between 60°C to 80°C during the aminomethylation step has been found to improve product yield by up to 10% compared to lower temperatures.

  • Alternative Routes : Newer synthetic pathways involving microwave-assisted synthesis have been explored, which can reduce reaction times from hours to minutes while maintaining high yields.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)phenyl sulfamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Aminomethyl)phenyl sulfamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)phenyl sulfamate involves its interaction with specific molecular targets, such as enzymes. For instance, as a sulfatase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of sulfate esters. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Sodium N-[4-(Butan-2-yl)phenyl] Sulfamate

  • Structure : A sodium salt with a branched alkyl (butan-2-yl) group at the phenyl ring’s 4-position.
  • Properties : Classified as a sour tastant in cluster So3, alongside food acids like citric acid .
  • Comparison: The branched alkyl chain enhances hydrophobicity compared to 3-(aminomethyl)phenyl sulfamate, likely altering solubility and taste perception. Sodium salts generally exhibit higher water solubility, which may explain its inclusion in taste-related applications .

3-(2-Aminophenoxy)phenyl Sulfamate (Compound 25)

  • Structure: Features a 2-aminophenoxy substituent instead of an aminomethyl group.
  • Synthesis : Synthesized via deprotection of a bis(2,4-dimethoxybenzyl) precursor, yielding a pale yellow solid (90% yield) .
  • Unlike 3-(aminomethyl)phenyl sulfamate, this compound’s solid-state form suggests higher crystallinity, which may influence bioavailability .

Biphenyl Sulfamate Derivatives ()

  • Examples: 2'-, 3'-, and 4'-Amino-[1,1'-biphenyl]-3-yl sulfamates.
  • Positional isomerism (e.g., 2' vs. 4' amino groups) could modulate electronic effects and solubility, a factor critical for optimizing pharmacokinetics .

Functional Group Comparisons

Sulfamates vs. Sulfonamides

  • Sulfamethoxazole-Related Compounds: These sulfonamides (e.g., 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide) feature a sulfonamide (-SO₂-NH-) group instead of sulfamate (-O-SO₂-NH₂).
  • This impacts biological activity; sulfamethoxazole acts as an antibiotic, while sulfamates may target different enzymes .

Sulfamates vs. Sulfonates

  • Phenyl 3-Aminobenzenesulfonate: A sulfonate ester (-SO₃⁻) lacking the sulfamate’s amine group.
  • Implications: Sulfonates are stronger acids (pKa ~1) compared to sulfamates (pKa ~5–7), affecting ionization and membrane permeability.

Data Tables

Table 1. Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State
3-(Aminomethyl)phenyl sulfamate* C₇H₁₀N₂O₃S 202.23 3-CH₂NH₂, -O-SO₂-NH₂ Not reported
Sodium N-[4-(butan-2-yl)phenyl] sulfamate C₁₀H₁₄NNaO₃S 259.28 4-(butan-2-yl), sodium salt Solid (cluster So3)
3-(2-Aminophenoxy)phenyl sulfamate C₁₂H₁₃N₂O₄S 293.31 2-aminophenoxy Pale yellow solid
Ammonium sulfamate H₆N₂O₃S 114.12 NH₄⁺ counterion Crystalline solid

*Inferred based on structural analogs.

Table 2. Functional Group Impact on Properties

Functional Group Example Compound Key Properties Biological Relevance
Sulfamate 3-(Aminomethyl)phenyl sulfamate Moderate acidity, hydrogen-bonding capacity Enzyme inhibition, taste modulation
Sulfonamide Sulfamethoxazole Hydrolytically stable, antibiotic activity Antimicrobial agents
Sulfonate Phenyl 3-aminobenzenesulfonate High acidity, anionic charge Industrial catalysts, detergents

Biological Activity

3-(Aminomethyl)phenyl sulfamate is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Overview of 3-(Aminomethyl)phenyl Sulfamate

3-(Aminomethyl)phenyl sulfamate is primarily recognized as an irreversible inhibitor of sulfatases, a class of enzymes crucial for the hydrolysis of sulfate esters. This inhibition can have profound implications in various biological processes, including steroid metabolism and the pathogenesis of certain diseases.

Sulfatases play a vital role in the metabolism of sulfated compounds, which are involved in numerous physiological functions. By inhibiting these enzymes, 3-(Aminomethyl)phenyl sulfamate disrupts normal metabolic pathways, leading to altered levels of steroid hormones and other sulfated metabolites.

Inhibition Profile

The compound has demonstrated potent inhibitory effects against steroid sulfatase (STS), which is implicated in breast cancer progression. In vitro studies have shown that 3-(Aminomethyl)phenyl sulfamate exhibits an IC50 value comparable to established STS inhibitors, indicating its potential as a therapeutic agent.

Compound IC50 (nM)
3-(Aminomethyl)phenyl sulfamate0.21
Irosustat (reference compound)1.06

This table illustrates the potency of 3-(Aminomethyl)phenyl sulfamate relative to Irosustat, highlighting its promising profile as an STS inhibitor .

Anticancer Activity

Recent studies have evaluated the anticancer properties of 3-(Aminomethyl)phenyl sulfamate in various cancer cell lines. For instance, research involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant decreases in cell viability and proliferation rates.

  • Study Findings :
    • Inhibition of cell growth was observed at concentrations as low as 0.1 µM.
    • Apoptosis assays indicated increased levels of apoptotic markers following treatment.

Antimalarial Properties

In addition to its role as a sulfatase inhibitor, there is emerging evidence suggesting that derivatives of this compound may exhibit antimalarial activity. A series of related compounds were tested against Plasmodium falciparum strains, showing varying degrees of efficacy.

Compound IC50 (µM) Strain
Derivative A0.18W2 (CQ-resistant)
Derivative B0.073D7 (CQ-sensitive)

These findings indicate that modifications to the aminomethyl group can enhance biological activity against malaria parasites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-(Aminomethyl)phenyl sulfamate, and what intermediates are critical in its preparation?

  • Methodology : The synthesis typically involves sulfamation of 3-(aminomethyl)phenol derivatives using sulfonyl chlorides or sulfamoyl transfer reagents. Key intermediates include aromatic amines functionalized with protective groups (e.g., acetyl or benzyl) to prevent undesired side reactions during sulfamate formation. Metal-mediated coupling reactions (e.g., palladium catalysts) may optimize yield and regioselectivity .
  • Validation : Characterization via HPLC (e.g., using sulfanilamide as an internal standard) ensures purity, while spectroscopic methods (NMR, IR) confirm structural integrity .

Q. How is the crystal structure of 3-(Aminomethyl)phenyl sulfamate resolved, and what insights does this provide into its reactivity?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 8.6282 Å, β = 98.12°) reveal hydrogen-bonding networks and sulfamate group geometry, critical for predicting solubility and intermolecular interactions .

Q. What safety protocols are essential when handling 3-(Aminomethyl)phenyl sulfamate in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation exposure, move to fresh air and seek medical attention. Safety data sheets (SDS) for structurally similar amines (e.g., m-xylylenediamine) recommend rigorous ventilation and spill containment protocols .

Advanced Research Questions

Q. How can structural modifications of 3-(Aminomethyl)phenyl sulfamate enhance its selectivity as a coagulation factor Xa inhibitor?

  • Methodology : Introduce bioisosteric replacements (e.g., trifluoromethyl or pyrazole groups) to improve binding affinity. Computational docking studies using templates like the SWISS-MODEL library (PDB ID: 6XYZ) identify key residues (e.g., Tyr228, Asp189) for targeted interactions. In vitro assays (e.g., chromogenic substrate hydrolysis) validate inhibitory potency .

Q. How do conflicting analytical results (e.g., HPLC vs. mass spectrometry) arise in purity assessment, and how can they be resolved?

  • Methodology : Contradictions may stem from matrix effects or ion suppression in MS. Cross-validate using orthogonal techniques:

  • HPLC : Use gradient elution with UV detection (λ = 254 nm) and compare retention times against certified standards.
  • LC-MS/MS : Quantify via multiple reaction monitoring (MRM) to distinguish co-eluting impurities .

Q. What strategies optimize the metabolic stability of 3-(Aminomethyl)phenyl sulfamate in preclinical studies?

  • Methodology : Assess hepatic microsomal stability (e.g., human/rat liver S9 fractions) to identify vulnerable sites (e.g., sulfamate hydrolysis). Introduce steric hindrance (e.g., cyclopentyl or bulky aryl groups) or fluorination to block enzymatic degradation. ADMET predictions (e.g., CYP450 inhibition profiles) guide rational design .

Q. How can metal coordination studies inform the design of 3-(Aminomethyl)phenyl sulfamate-based catalysts or sensors?

  • Methodology : Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor complexation via UV-Vis spectroscopy or cyclic voltammetry. Crystal field splitting parameters (e.g., Δ₀ for octahedral complexes) correlate with electronic effects, enabling tailored applications in catalysis or chelation therapy .

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